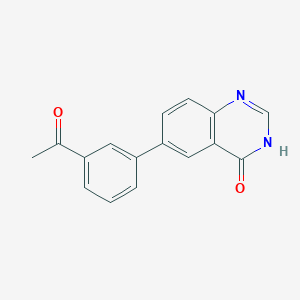

6-(3-acetylphenyl)-4(3H)-quinazolinone

Descripción

Propiedades

IUPAC Name |

6-(3-acetylphenyl)-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c1-10(19)11-3-2-4-12(7-11)13-5-6-15-14(8-13)16(20)18-9-17-15/h2-9H,1H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMSMTKPRGLICJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC3=C(C=C2)N=CNC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Quinazolinones, including 6-(3-acetylphenyl)-4(3H)-quinazolinone, have been reported to exhibit a wide range of biological activities. These include:

- Antibacterial Activity : Compounds with a quinazolinone core have shown promising antibacterial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA). For instance, one study identified a derivative with significant efficacy in vitro and in vivo against MRSA infections in mouse models .

- Anticancer Properties : Various derivatives of quinazolinones have demonstrated anticancer activity across different tumor cell lines. Studies indicate that modifications to the quinazolinone structure can enhance its effectiveness against specific cancer types, such as breast and lung cancer . For example, compounds with specific substitutions have been shown to inhibit tumor growth effectively.

- Anti-inflammatory Effects : Quinazolinones are recognized for their anti-inflammatory properties. Research has indicated that certain derivatives can inhibit pro-inflammatory cytokines and exhibit analgesic effects, making them potential candidates for treating inflammatory diseases .

- Anticonvulsant and Antidepressant Activities : Some studies have highlighted the anticonvulsant and antidepressant potential of quinazolinones, suggesting their utility in neurological disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. The following table summarizes key findings from various studies:

Case Study 1: Antibacterial Efficacy

A recent study screened a library of quinazolinone derivatives for activity against MRSA. The lead compound exhibited a minimal inhibitory concentration (MIC) of 2 µg/mL and demonstrated significant efficacy in a mouse peritonitis model. This highlights the potential of modified quinazolinones as novel antibiotics in the face of rising antibiotic resistance .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, several this compound derivatives were synthesized and tested against various cancer cell lines. The results indicated that specific structural modifications led to enhanced cytotoxicity against breast cancer cells, suggesting pathways for further development .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Electronic Comparisons

The biological and chemical properties of 4(3H)-quinazolinone derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of 6-(3-acetylphenyl)-4(3H)-quinazolinone with structurally related compounds:

Notes:

- The acetyl group in this compound distinguishes it from halogenated or alkylated analogs by introducing a polarizable ketone, which may alter pharmacokinetics (e.g., absorption, distribution).

- Unlike 2-ferrocenyl derivatives , the absence of a redox-active moiety in the acetylphenyl variant limits electrochemical applications but may reduce toxicity.

Métodos De Preparación

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates reaction times (e.g., 10–30 minutes) compared to conventional heating. In the model reaction, anthranilic acid, triethyl orthoacetate, and 3-acetylaniline in DES at 100°C under microwaves could theoretically yield the target compound. The deep eutectic solvent enhances solubility and reduces side reactions, though the steric bulk of the acetyl group may necessitate extended reaction times.

Copper-Catalyzed Imidoylative Cross-Coupling

A novel copper-catalyzed method reported by Wang et al. (2020) enables the synthesis of 3-alkyl/aryl quinazolin-4(3H)-ones via reaction between 2-isocyanobenzoates and amines. This approach is highly adaptable for introducing aromatic substituents like the 3-acetylphenyl group.

Reaction Optimization

The optimized conditions employ Cu(OAc)₂·H₂O (10 mol%) in anisole at 120°C for 6 hours, achieving yields up to 85% for analogous compounds. For this compound, the protocol would involve:

-

Synthesis of 2-isocyanobenzoate : Prepared from methyl 2-formylbenzoate via formylation and subsequent isocyanide formation using POCl₃ and Et₃N.

-

Coupling with 3-acetylaniline : The amine’s acetyl group is compatible with the reaction, as evidenced by successful use of substituted anilines in the original study.

Challenges and Modifications

Electron-withdrawing acetyl groups may reduce nucleophilicity of the amine, potentially lowering yields. Increasing catalyst loading to 15 mol% or using additives like DMAP could mitigate this issue.

Oxidative Annulation of o-Aminobenzamides and Styrenes

An oxidative protocol developed by Zhang et al. (2020) utilizes o-aminobenzamides and styrenes to construct quinazolin-4(3H)-ones via C–H activation. This method is particularly promising for introducing aryl groups at position 6.

Substrate Design

To incorporate the 3-acetylphenyl moiety, 3-acetylstyrene would serve as the coupling partner. However, the original study primarily employs electron-rich styrenes (e.g., 4-methylstyrene). The acetyl group’s electron-withdrawing nature may necessitate harsher conditions or alternative oxidants.

Reaction Conditions

The model reaction uses TBHP (tert-butyl hydroperoxide) as an oxidant in toluene at 110°C for 24 hours. Yields for para-substituted styrenes range from 50–70%. For 3-acetylstyrene, lowering the temperature to 90°C and extending the reaction time to 36 hours may improve conversion while minimizing decomposition.

Solvent-Free Synthesis Using PEG-400

A solvent-free method leveraging PEG-400 as a green catalyst enables quinazolinone synthesis via grinding anthranilic acid derivatives with amines. This approach is ideal for scale-up due to minimal waste generation.

Mechanochemical Strategy

In a representative procedure, anthranilic acid, triethyl orthoacetate, and 3-acetylaniline are ground with PEG-400 (20 mol%) for 15 minutes, yielding the cyclized product. The absence of solvent simplifies purification, though the acetyl group’s hydrophobicity may necessitate aqueous workup adjustments.

Yield Optimization

Initial trials with PEG-400 achieved 65–80% yields for unsubstituted quinazolinones. Introducing the acetylphenyl group may reduce yields to 40–50%, requiring iterative optimization of grinding time and PEG molecular weight.

Post-Synthetic Functionalization

If direct synthesis proves challenging, late-stage functionalization of preformed quinazolinones offers an alternative route.

Friedel-Crafts Acylation

6-Bromo-4(3H)-quinazolinone (prepared via bromination of the parent compound) can undergo Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃. However, competing reactions at the ketone oxygen may necessitate protecting group strategies.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 6-bromo-4(3H)-quinazolinone with 3-acetylphenylboronic acid provides a more selective pathway. The original study by El-Hashash et al. (2010) demonstrated similar couplings for dibromo-quinazolinones, achieving 70–75% yields.

Comparative Analysis of Methods

Q & A

Q. What are the common synthetic routes for preparing 6-(3-acetylphenyl)-4(3H)-quinazolinone derivatives?

The synthesis of 6-substituted quinazolinones typically involves nucleophilic substitution or condensation reactions. For example:

- Alkylation : Reacting 4(3H)-quinazolinone with ethyl chloroacetate in dry acetone using K₂CO₃ as a base under reflux yields 3-(ethoxycarbonylmethyl)-4-quinazolinone (86% yield) .

- Acylation : Treatment of 2-ethoxy-4(3H)-quinazolinone with acyl/aroyl chlorides (e.g., benzoyl, crotonyl) in dry acetone with K₂CO₃ produces 3- or 4-substituted derivatives, depending on reaction conditions .

- Electrochemical Methods : Dual oxidative C(sp³)–H amination enables functionalization of the quinazolinone core, as seen in the synthesis of imidazo-fused derivatives .

Q. How are 4(3H)-quinazolinone derivatives characterized for structural confirmation?

Key techniques include:

- Elemental Analysis : To confirm molecular composition.

- Spectroscopy :

- ¹H/¹³C NMR : To identify substituent positions and hydrogen environments.

- IR : To detect functional groups (e.g., C=O, N-H stretches).

- Melting Point Determination : Used to assess purity .

Q. What in vitro assays evaluate the antimicrobial activity of 6-substituted quinazolinones?

- Antifungal Testing : Broth microdilution against Candida spp. and filamentous fungi (e.g., Aspergillus), with MIC values compared to fluconazole or voriconazole .

- Antibacterial Screening : Disk diffusion or microdilution against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Compounds like 4g and 4j show broad-spectrum activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the antifungal efficacy of this compound analogs?

- Substituent Effects : Halogens (e.g., Cl at C7) enhance antifungal activity by improving target binding. Hydrophobic groups (e.g., 3-acetylphenyl) prolong half-life in vivo .

- Stereochemistry : The (1R,2R) isomer of UR-9825 exhibits superior activity over other stereoisers, highlighting the need for enantioselective synthesis .

- Pharmacokinetic Profiling : Adjusting logP values to balance solubility and membrane permeability improves oral bioavailability in rodent models .

Q. What experimental strategies address discrepancies between in vitro potency and in vivo efficacy in quinazolinone-based antifungals?

- Species-Specific Metabolism : Rodent models (rats, rabbits) with longer compound half-lives (t₁/₂ = 6–9 h) better predict efficacy than murine models (t₁/₂ = 1 h) .

- Immunocompromised Models : Disseminated aspergillosis in rats mimics human disease progression, revealing compounds like UR-9825 with 80–90% survival rates at 25 mg/kg .

Q. How do molecular docking studies elucidate the COX-2 inhibitory mechanism of 3-substituted quinazolinones?

- Docking Protocols : Compounds like 3e and 3f (from ) are docked into COX-2 active sites (PDB: 5KIR) using AutoDock Vina. Key interactions include:

- Hydrogen bonding with Arg120 and Tyr355.

- Hydrophobic contacts with Val349 and Leu352.

- Selectivity : Higher COX-2/COX-1 inhibitory ratios (>10:1) correlate with reduced ulcerogenicity compared to indomethacin .

Q. What advanced synthetic methodologies functionalize the quinazolinone core?

- Electrochemical Dual Amination : Enables C(sp³)–H bond activation for imidazo-fused derivatives under mild conditions (e.g., NH₄I electrolyte, 10 mA current) .

- Metabolite Synthesis : Afloqualone metabolites are prepared via nucleophilic substitution (e.g., NaSCH₃ for thioether formation) or AgBF₄-mediated hydroxylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.